1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
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Description
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, specifically focusing on the oxidation of related compounds in the presence of nucleophiles. They provide insights into the mechanism of such reactions, contributing to our understanding of electrochemical processes in organic chemistry (Amani & Nematollahi, 2012).
Green Synthesis and Crystal Structure
Said et al. (2020) reported on the eco-friendly microwave-assisted synthesis of a related compound. They emphasize the regioselective creation of a 1,2,3-triazole isomer, highlighting an environmentally sustainable approach to chemical synthesis (Said et al., 2020).
Synthesis and Characterization of Compounds
Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to this chemical, examining their anti-inflammatory properties. They provide valuable information on the structural characteristics and potential therapeutic applications of these compounds (Ahmed, Molvi, & Khan, 2017).
Antimicrobial and Antifungal Activities
Gan, Fang, and Zhou (2010) explored the antibacterial and antifungal activities of azole-containing piperazine derivatives, providing insights into the potential of these compounds in addressing infectious diseases (Gan, Fang, & Zhou, 2010).
Synthesis of Antidepressants
Orus et al. (2002) synthesized benzo[b]thiophene derivatives for potential use as antidepressants, focusing on dual activity at serotonin receptors and transporters. This research contributes to the development of new pharmacological treatments for depression (Orus et al., 2002).
Synthesis and COX Inhibitory Activity
Ertas et al. (2022) worked on synthesizing derivatives of this compound and investigated their COX inhibitory activities. This research is significant in understanding the anti-inflammatory potential of these compounds (Ertas et al., 2022).
Neuroprotective Activities
Gao, Ma, and Xu (2022) designed and synthesized edaravone derivatives, including a benzylpiperazine moiety, to evaluate their neuroprotective activities. This research opens avenues for treating cerebral ischemic stroke (Gao, Ma, & Xu, 2022).
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCAZNCSGWAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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